

A Technical Guide to the Certificate of Analysis and Specifications of Estradiol-13C2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis (CoA) and specifications for **Estradiol-13C2**, a critical isotopically labeled internal standard used in quantitative bioanalytical studies. This document outlines the typical quality control parameters, detailed experimental methodologies for its characterization, and a summary of the biological pathways in which estradiol is involved.

Estradiol-13C2: Specifications and Certificate of Analysis

A Certificate of Analysis for **Estradiol-13C2** is a formal document that certifies the quality and purity of a specific batch of the compound. It is a critical component of good laboratory practice (GLP) and is essential for ensuring the accuracy and reproducibility of experimental results. The following tables summarize the typical specifications found on a CoA for **Estradiol-13C2**.

Table 1: General Specifications



Parameter	Typical Specification	
Chemical Name	1,3,5(10)-Estratriene-3,17β-diol-3,4-13C2	
CAS Number	82938-05-4	
Molecular Formula	C ₁₆ ¹³ C ₂ H ₂₄ O ₂	
Molecular Weight	Approximately 274.37 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, Ethanol	

Table 2: Quality Control Specifications

Test	Method	Typical Specification
Identity	¹ H NMR, ¹³ C NMR, Mass Spectrometry	Conforms to structure
Purity (by HPLC)	HPLC-UV	≥98%
Isotopic Enrichment	Mass Spectrometry	≥99 atom % ¹³ C
Mass Spectrum	ESI-MS	Consistent with expected m/z
Loss on Drying	TGA or Vacuum Oven	≤1.0%
Residue on Ignition	Muffle Furnace	≤0.1%

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis for **Estradiol-13C2**.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the chemical purity of **Estradiol-13C2** by separating it from any unlabeled estradiol and other impurities.



Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm), and a column oven.
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A
 typical starting point is a 55:45 (v/v) mixture of acetonitrile and water.[1]
- Sample Preparation: A stock solution of Estradiol-13C2 is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Working solutions are prepared by diluting the stock solution with the mobile phase.
- Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 μL

Column Temperature: 30 °C

UV Detection Wavelength: 280 nm[1]

 Data Analysis: The purity is calculated by determining the area percentage of the Estradiol-13C2 peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Objective: To confirm the molecular weight and determine the isotopic enrichment of **Estradiol-13C2**.

Methodology:

- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, coupled to an electrospray ionization (ESI) source.
- Sample Preparation: The sample is prepared as a dilute solution (e.g., 1-10 μg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid.



- · Mass Spectrometry Conditions:
 - Ionization Mode: Positive or negative ion ESI.
 - Mass Range: Scan a range that includes the expected m/z of the protonated or deprotonated molecule (e.g., m/z 200-400).
 - Data Acquisition: Acquire full scan mass spectra.
- Data Analysis:
 - Identity: The measured monoisotopic mass of the molecular ion should be within a narrow tolerance (e.g., ±5 ppm) of the theoretical exact mass of Estradiol-13C2.
 - Isotopic Enrichment: The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) are used to calculate the percentage of molecules that are labeled with ¹³C. The isotopic enrichment is determined by comparing the measured isotopic distribution to the theoretical distribution for the specified level of enrichment.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **Estradiol-13C2** and ensure the ¹³C labels are in the correct positions.

Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ¹³C detection.
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).[3]
- NMR Experiments:
 - ¹H NMR: Provides information on the number, environment, and connectivity of the hydrogen atoms.

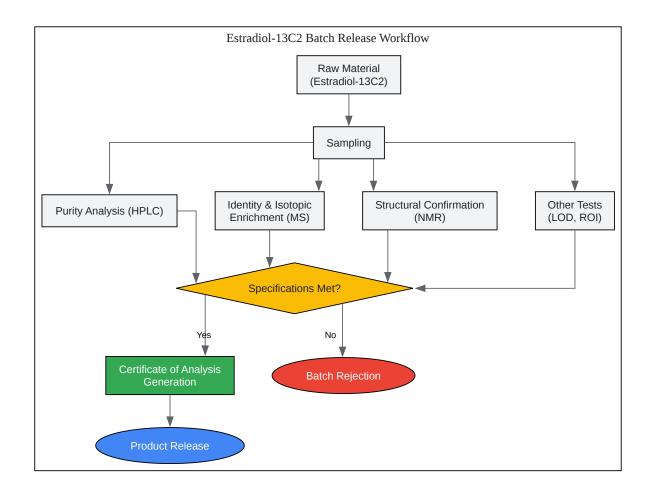


- ¹³C NMR: Provides information on the carbon skeleton. The signals for the ¹³C-labeled carbons will be significantly enhanced.
- 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.
- Data Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra
 are compared with the expected values for the Estradiol-13C2 structure to confirm its
 identity.[3][4]

Visualizing Key Processes

The following diagrams illustrate the quality control workflow for **Estradiol-13C2** and the biological signaling pathway of estradiol.

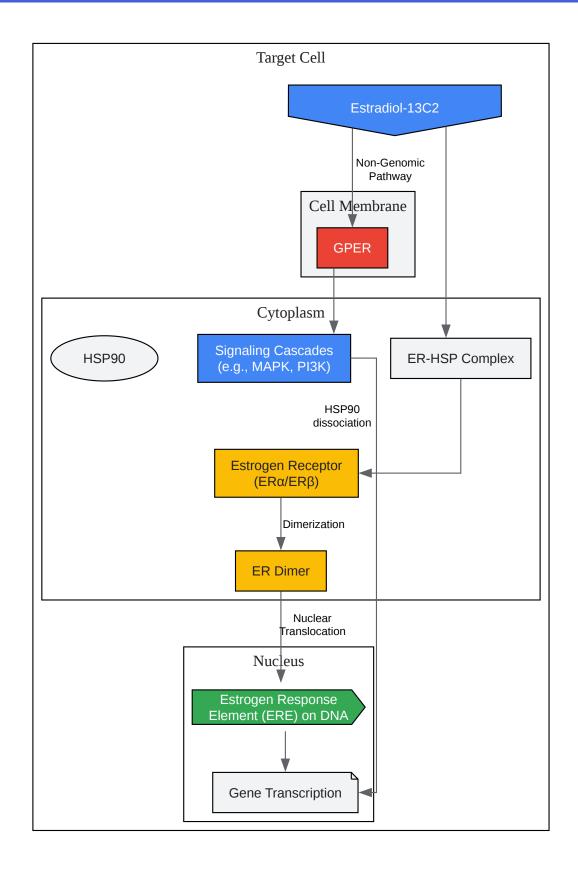




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Figure 1: Quality control workflow for the release of an Estradiol-13C2 batch.





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Figure 2: Simplified overview of the genomic and non-genomic estradiol signaling pathways.



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- To cite this document: BenchChem. [A Technical Guide to the Certificate of Analysis and Specifications of Estradiol-13C2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428693#estradiol-13c2-certificate-of-analysis-and-specifications]

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